HO-PEG14-OH
Overview
Description
HO-PEG14-OH: is a complex organic compound characterized by its long chain of carbon atoms interspersed with oxygen atoms and terminated with hydroxyl groups. This compound belongs to the class of polyether diols, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HO-PEG14-OH typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a diol or a polyol. The reaction is carried out under controlled conditions, often in the presence of a catalyst like potassium hydroxide or sodium hydroxide. The reaction temperature is maintained between 80°C and 120°C to ensure optimal reaction rates and product yields.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors equipped with efficient mixing and temperature control systems. The process involves the continuous addition of ethylene oxide to the initiator, followed by purification steps to remove any unreacted starting materials and by-products. The final product is obtained as a high-purity polyether diol, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in HO-PEG14-OH can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form polyether alcohols with different degrees of polymerization. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or esters. Reagents like thionyl chloride or acetic anhydride are typically used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, acetic anhydride, pyridine as a catalyst.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Polyether alcohols.
Substitution: Halides, esters.
Scientific Research Applications
Chemistry: HO-PEG14-OH is used as a building block in the synthesis of various polymers and copolymers. Its unique structure allows for the creation of materials with specific mechanical and chemical properties.
Biology: In biological research, this compound is used as a surfactant and emulsifying agent. Its ability to interact with biological membranes makes it useful in the formulation of drug delivery systems and other biomedical applications.
Medicine: The compound is explored for its potential in drug formulation and delivery. Its polyether backbone provides biocompatibility and flexibility, making it suitable for use in various pharmaceutical formulations.
Industry: In industrial applications, this compound is used as a lubricant, plasticizer, and stabilizer in the production of plastics, resins, and other materials. Its chemical stability and versatility make it a valuable component in many industrial processes.
Mechanism of Action
The mechanism by which HO-PEG14-OH exerts its effects is primarily through its interaction with other molecules and surfaces. The hydroxyl groups at the ends of the molecule can form hydrogen bonds with other compounds, facilitating various chemical reactions and interactions. The polyether backbone provides flexibility and stability, allowing the compound to adapt to different environments and conditions.
Molecular Targets and Pathways:
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability.
Polyether Backbone: The flexible polyether chain allows the compound to interact with a wide range of substrates and surfaces, enhancing its versatility in various applications.
Comparison with Similar Compounds
Polyethylene Glycol: Similar in structure but with shorter chain lengths and fewer oxygen atoms.
Polypropylene Glycol: Contains propylene oxide units instead of ethylene oxide, resulting in different chemical properties.
Polytetrahydrofuran: A polyether with a different backbone structure, leading to unique mechanical and chemical properties.
Uniqueness: HO-PEG14-OH stands out due to its long chain length and high number of oxygen atoms, providing unique chemical and physical properties. Its ability to form hydrogen bonds and interact with various substrates makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58O15/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h29-30H,1-28H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLKMACMBHTSHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217766 | |
Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189112-05-7, 67411-64-7 | |
Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontane-1,41-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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